(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, bis(1-methylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, bis(1-methylethyl) ester, commonly known as Bizelesin, is a synthetic anticancer agent. It belongs to the class of DNA alkylating agents, which damage the DNA of cancer cells and prevent them from dividing and proliferating. Bizelesin was first synthesized in the 1980s and has since been extensively studied for its potential in cancer treatment.
Mecanismo De Acción
Bizelesin exerts its anticancer effects by binding to the DNA of cancer cells and causing DNA damage. This leads to the activation of various cellular pathways that ultimately result in cancer cell death. Bizelesin specifically targets cancer cells and spares healthy cells, making it a potentially effective and safe anticancer agent.
Biochemical and Physiological Effects:
Bizelesin has been shown to have various biochemical and physiological effects on cancer cells. It induces DNA damage and activates cellular pathways involved in apoptosis and cell cycle arrest. Bizelesin also affects the expression of various genes involved in cancer progression, leading to the inhibition of cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bizelesin has several advantages for use in lab experiments. It is a potent and selective anticancer agent that can be used to study the mechanisms of cancer cell death. Bizelesin can be used in combination with other anticancer agents to enhance their efficacy. However, there are also limitations to using Bizelesin in lab experiments. The synthesis method is complex and time-consuming, making it challenging to produce Bizelesin on a large scale. The use of hazardous chemicals also poses safety risks to researchers.
Direcciones Futuras
There are several future directions for research on Bizelesin. One area of interest is the development of more efficient synthesis methods that can produce Bizelesin on a larger scale. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Bizelesin. Additionally, Bizelesin can be tested in combination with other anticancer agents to enhance its efficacy and reduce its toxicity. Finally, Bizelesin can be studied for its potential in treating other diseases beyond cancer, such as viral infections and autoimmune disorders.
Conclusion:
Bizelesin is a synthetic anticancer agent that has shown promising results in preclinical and clinical studies. It exerts its anticancer effects by binding to the DNA of cancer cells and causing DNA damage. Bizelesin has several advantages for use in lab experiments, including its potency and selectivity. However, there are also limitations to using Bizelesin in lab experiments, such as the complex and time-consuming synthesis method. Future research on Bizelesin should focus on developing more efficient synthesis methods, identifying biomarkers for predicting its efficacy, and exploring its potential in treating other diseases beyond cancer.
Métodos De Síntesis
Bizelesin is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of hazardous chemicals and requires specialized equipment and expertise. The process is complex and time-consuming, making it challenging to produce Bizelesin on a large scale.
Aplicaciones Científicas De Investigación
Bizelesin has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies, demonstrating its efficacy against various types of cancer, including lung, breast, and ovarian cancer. Bizelesin has also been tested in clinical trials, where it has shown some degree of efficacy in treating advanced cancer.
Propiedades
Número CAS |
127786-82-7 |
---|---|
Nombre del producto |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, bis(1-methylethyl) ester |
Fórmula molecular |
C18H24N4O6 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
propan-2-yl N-[2,5-bis(aziridin-1-yl)-3,6-dioxo-4-(propan-2-yloxycarbonylamino)cyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C18H24N4O6/c1-9(2)27-17(25)19-11-13(21-5-6-21)16(24)12(20-18(26)28-10(3)4)14(15(11)23)22-7-8-22/h9-10H,5-8H2,1-4H3,(H,19,25)(H,20,26) |
Clave InChI |
JMAKYLOGWVQGNH-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC(C)C)N3CC3 |
SMILES canónico |
CC(C)OC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC(C)C)N3CC3 |
Otros números CAS |
127786-82-7 |
Sinónimos |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, bis(1-methylethyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.